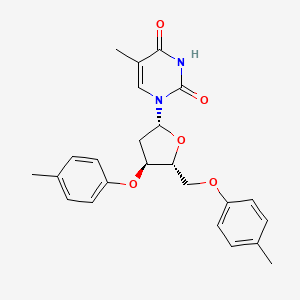
Thymidine, 3',5'-bis-O-(4-methylphenyl)-(9CI)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thymidine, 3’,5’-bis-O-(4-methylphenyl)-(9CI) is a modified nucleoside derivative of thymidine Thymidine itself is one of the four nucleosides in DNA, playing a crucial role in the replication and repair of genetic material
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Thymidine, 3’,5’-bis-O-(4-methylphenyl)-(9CI) typically involves the protection of the hydroxyl groups at the 3’ and 5’ positions of thymidine. This can be achieved through the use of 4-methylphenyl groups under specific reaction conditions. For instance, the triphenylmethyl (Tr) group undergoes a transfer (transetherification or disproportionation) between the molecules of 5’-O-Tr-2’-deoxynucleosides in a process mediated by anhydrous sulfates of copper(II), iron(II), or nickel(II) to yield mixtures of 3’,5’-bis-O-Tr and 3’-O-Tr products .
Industrial Production Methods
Industrial production methods for Thymidine, 3’,5’-bis-O-(4-methylphenyl)-(9CI) would likely involve large-scale synthesis using similar protection and deprotection strategies, optimized for yield and purity. The use of automated synthesis equipment and stringent quality control measures would be essential to ensure consistency and scalability.
化学反応の分析
Types of Reactions
Thymidine, 3’,5’-bis-O-(4-methylphenyl)-(9CI) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove protective groups or alter the oxidation state of the compound.
Substitution: The 4-methylphenyl groups can be substituted with other functional groups to create derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include anhydrous sulfates of copper(II), iron(II), or nickel(II) for transetherification or disproportionation reactions . Other reagents may include oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride, depending on the desired reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized thymidine derivatives.
科学的研究の応用
Thymidine, 3’,5’-bis-O-(4-methylphenyl)-(9CI) has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex nucleoside analogs.
Biology: Studied for its role in DNA replication and repair mechanisms.
作用機序
The mechanism of action of Thymidine, 3’,5’-bis-O-(4-methylphenyl)-(9CI) involves its incorporation into DNA, where it can interfere with normal nucleic acid synthesis. The 4-methylphenyl groups at the 3’ and 5’ positions may hinder the activity of DNA polymerases, leading to the inhibition of DNA replication and repair. This can result in the disruption of cellular processes and potentially induce cell death in rapidly dividing cells, such as cancer cells.
類似化合物との比較
Similar Compounds
Thymidine: The unmodified nucleoside, essential for DNA synthesis.
3’,5’-bis-O-(T-butyldimethylsilyl)thymidine: Another protected form of thymidine used in synthetic chemistry.
5-fluorouracil: A nucleoside analog used in cancer treatment.
Uniqueness
Thymidine, 3’,5’-bis-O-(4-methylphenyl)-(9CI) is unique due to the specific modification at the 3’ and 5’ positions with 4-methylphenyl groups
特性
分子式 |
C24H26N2O5 |
|---|---|
分子量 |
422.5 g/mol |
IUPAC名 |
5-methyl-1-[(2R,4S,5R)-4-(4-methylphenoxy)-5-[(4-methylphenoxy)methyl]oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C24H26N2O5/c1-15-4-8-18(9-5-15)29-14-21-20(30-19-10-6-16(2)7-11-19)12-22(31-21)26-13-17(3)23(27)25-24(26)28/h4-11,13,20-22H,12,14H2,1-3H3,(H,25,27,28)/t20-,21+,22+/m0/s1 |
InChIキー |
ILHDPSPXTQIHNL-BHDDXSALSA-N |
異性体SMILES |
CC1=CC=C(C=C1)OC[C@@H]2[C@H](C[C@@H](O2)N3C=C(C(=O)NC3=O)C)OC4=CC=C(C=C4)C |
正規SMILES |
CC1=CC=C(C=C1)OCC2C(CC(O2)N3C=C(C(=O)NC3=O)C)OC4=CC=C(C=C4)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl (S)-3-amino-3-(benzo[d][1,3]dioxol-5-yl)propanoate](/img/structure/B11826210.png)

![sodium;(2S,3R)-2-(carbamoylamino)-N-[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]-3-hydroxybutanamide](/img/structure/B11826214.png)
![5-[(3aR,4R,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethyl]pentanamide](/img/structure/B11826218.png)

![4-(4-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl)-2-methylbut-3-yn-2-ol](/img/structure/B11826226.png)
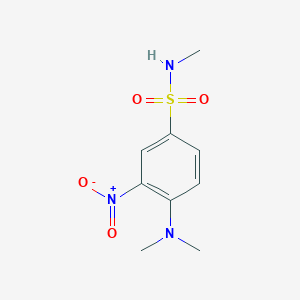
![Methyl (R)-4-((5R,7R,8R,9S,10S,13R,14S,17R)-7-(methoxymethoxy)-10,13-dimethyl-3-oxohexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B11826253.png)
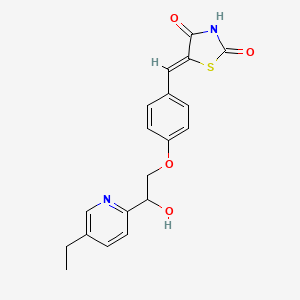

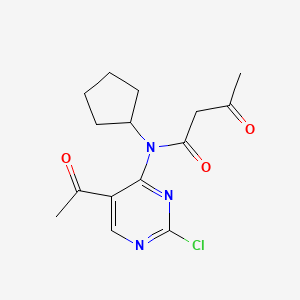
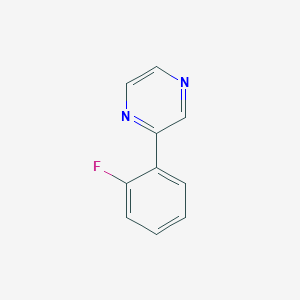
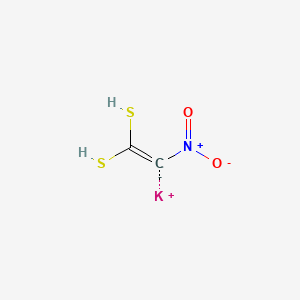
![2,7-Octadien-4-ol, 1-[(4-methoxyphenyl)methoxy]-5-nitro-, (2E,4S,5R)-](/img/structure/B11826278.png)
